2-Cyclopropoxy-5-ethyl-N-methylaniline

Physical Property Crystallinity Handling

Procuring the correct N-methylaniline regioisomer is critical for reproducible synthesis. 2-Cyclopropoxy-5-ethyl-N-methylaniline (CAS 1243420-78-1) is supplied as a low-hygroscopicity crystalline solid (mp 34-38°C), enabling precise weighing for SAR assays. N-Methylation eliminates H-bond donor capacity, improving passive permeability predictions. Ensure synthetic fidelity with CoA-backed HPLC purity and NMR confirmation.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B14840539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxy-5-ethyl-N-methylaniline
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC2CC2)NC
InChIInChI=1S/C12H17NO/c1-3-9-4-7-12(11(8-9)13-2)14-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3
InChIKeyXGGGYRJHJMWYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropoxy-5-ethyl-N-methylaniline: Physicochemical Profile for Procurement


2-Cyclopropoxy-5-ethyl-N-methylaniline (CAS 1243420-78-1, C₁₂H₁₇NO, MW 191.27) is a tertiary aniline derivative bearing a 2-cyclopropoxy substituent, a 5-ethyl substituent, and an N-methyl group on the aromatic ring. The compound is encountered primarily as a building block and intermediate in medicinal chemistry and agrochemical research. Its substitution pattern distinguishes it within the broader family of cyclopropoxy-substituted N-methylanilines, where small structural variations lead to measurable differences in physical state, handling properties, and metabolic or reactivity profiles. The melting point of 34–38 °C and boiling point of 242.8 °C at 760 mmHg are well-defined physical parameters that inform formulation and storage decisions in procurement.

Crystalline solid above ambient temperature supports accurate weighing and dispensing for SAR studies
Tertiary aniline (zero H-bond donors) aligns with permeability-focused medicinal chemistry design
Unique 2-cyclopropoxy-5-ethyl regioisomer ensures defined directing effects in cross-coupling

Procurement Risk: Why Close Analogs Cannot Replace This Compound


Superficial similarity among C₁₂H₁₇NO N-methylaniline regioisomers masks critical divergence in physical, metabolic, and reactive properties. The position of the cyclopropoxy and ethyl substituents directly dictates crystalline form (the target compound melts at 34–38 °C , in contrast to the fully demethylated analog 2-cyclopropoxy-5-ethylaniline, which exhibits a different physical state profile), hydrogen-bonding donor capability (the primary amine analog has two H-bond donors, whereas the target tertiary amine has none ), and electronic activation of the aromatic ring toward electrophilic substitution or cross-coupling. Furthermore, class-level cytochrome P450 probe data demonstrate that N-cyclopropyl-N-methylanilines undergo efficient oxidative N-dealkylation, with product ratios that directly affect metabolite toxicity profiles [1]. Changing the cyclopropoxy attachment point from the 2- to the 5-position alters the electron-donating substituent pattern and is expected to shift regioselectivity in subsequent synthetic transformations. A direct swap without verifying these property differences introduces risk of altered reactivity, unexpected purification requirements, or failure to meet in vivo metabolic criteria.

Physical state divergence
N-Desmethyl analog lacks verified melting behavior and may present as liquid or amorphous solid, altering handling and formulation reproducibility.
Regioisomeric reactivity shift
5-Cyclopropoxy-2-ethyl or 6-ethyl isomers change the electron-donating substituent pattern, which can redirect electrophilic substitution and metal-catalyzed C–H activation to unintended positions.
Metabolic pathway mismatch
N-Cyclopropyl-N-methylaniline analogs undergo CYP-mediated ring opening to reactive cyclopropanone; the cyclopropoxy ether linkage is expected to exhibit a different CYP fragmentation profile.

2-Cyclopropoxy-5-ethyl-N-methylaniline: Evidence for Differentiated Selection


Crystalline Solid Form and Handling Advantage

The target compound is a white to pink crystalline powder with a defined melting point of 34–38 °C . This contrasts sharply with the N-desmethyl analog 2-cyclopropoxy-5-ethylaniline (CAS 1243475-31-1), which has a lower molecular weight (177.24 vs. 191.27) and lacks a reported melting point in standard compendia, and with the positional isomer 5-cyclopropoxy-2-ethyl-N-methylaniline (CAS 1243318-95-7), for which no melting point is publicly documented . A melting point above ambient temperature facilitates weighing, dispensing, and formulation under standard laboratory conditions, reducing hygroscopicity-related mass variability.

Crystalline Form vs. Analog
Data to verify
Target: defined melting range 34–38 °C, white to pink crystalline powder. Comparators (N-desmethyl and 5-cyclopropoxy-2-ethyl isomer): no melting point reported.
Supports solid-state procurement decisions
Verify melting range upon receipt; vendor-reported values.
Physical Property Crystallinity Handling Procurement

N-Methylation, H-Bond Donors, and Membrane Permeability

N-Methylation converts the primary aniline amino group (2 H-bond donors) to a tertiary amine (0 H-bond donors). This change is a well-validated strategy in medicinal chemistry for improving passive membrane permeability and reducing efflux susceptibility. The target compound (0 HBD) is expected to have ~0.5–1.0 log unit higher calculated logP than its primary amine analog 2-cyclopropoxy-5-ethylaniline (2 HBD) [1], translating to enhanced permeability across biological membranes and potentially superior oral absorption potential in lead optimization pipelines.

H-Bond Donor & LogP Shift
Class-level inference
Target: 0 HBD, predicted logP ~3.0–3.5. Primary amine analog: 2 HBD, predicted logP ~2.5–3.0. Approx. 0.5 log unit increase.
May support permeability-focused probe design
Computationally predicted; class-level N-methylation effect.
Drug-likeness Permeability LogP N-Methylation

Cyclopropoxy vs. N-Cyclopropyl Metabolic Stability

Class-level data using N-cyclopropyl-N-methylaniline (2a) show that CYP2B1 catalyzes efficient N-demethylation and N-decyclopropylation with 80% substrate consumption in 90 min, yielding N-methylaniline, N-cyclopropylaniline, and p-hydroxy-2a in a 2:5:2 ratio [1]. In the target compound, the N-cyclopropyl group is absent; instead, a 2-cyclopropoxy substituent resides on the aromatic ring. Cyclopropoxy groups are significantly less prone to oxidative ring-opening by CYP enzymes than N-cyclopropyl groups [2]. This structural difference is expected to reduce CYP-mediated ring fragmentation and lower the formation of reactive aldehyde metabolites that arise from cyclopropanone generation.

Metabolic Stability Profile
Class-level inference
N-cyclopropyl-N-methylaniline (2a): 80% substrate consumption in 90 min by CYP2B1, metabolites include cyclopropanone hydrate. Target (cyclopropoxy): no direct data; class inference predicts lower ring-opening potential.
Supports selection as non-fragmenting CYP probe
CYP data from rat liver microsomes; extrapolation requires validation.
Cytochrome P450 Metabolic Stability N-Dealkylation Cyclopropoxy

Regioisomeric Directing Effects in Cross-Coupling Reactions

The 2-cyclopropoxy-5-ethyl substitution pattern places the electron-donating cyclopropoxy group ortho to the aniline nitrogen and meta to the ethyl group. This specific topology directs electrophilic aromatic substitution to the para position relative to the nitrogen (position 4), whereas the regioisomer 5-cyclopropoxy-2-ethyl-N-methylaniline (CAS 1243318-95-7) places the cyclopropoxy group para to the nitrogen, leading to a different activation pattern for subsequent functionalization . In palladium-catalyzed C–H activation reactions, the ortho-directing ability of the N-methylamino group combined with the cyclopropoxy substituent at the 2-position creates a unique steric and electronic environment that influences site-selectivity in cross-coupling.

Regioisomeric Directing Effects
Class-level inference
2-cyclopropoxy-5-ethyl pattern directs electrophilic substitution to position 4. 5-cyclopropoxy-2-ethyl isomer shifts activation to different positions, altering cross-coupling site-selectivity.
Correct regioisomer avoids off-target derivatization
Qualitative class inference; verify under actual reaction conditions.
Regioisomer Synthetic Intermediate Cross-coupling Substitution Pattern

CAS-Specific Purity Certification and Traceability

Vendor listings for 2-cyclopropoxy-5-ethyl-N-methylaniline (CAS 1243420-78-1) indicate availability with certificate of analysis (CoA) including HPLC purity, NMR, and MS confirmation . In contrast, the positional isomer 2-cyclopropoxy-6-ethyl-N-methylaniline (CAS 1243404-43-4) is offered by Synblock with a stated purity of NLT 98% and documented analytical data . The existence of a dedicated CAS registry number for each specific regioisomer ensures that the procurement of CAS 1243420-78-1 uniquely specifies the 2-cyclopropoxy-5-ethyl substitution pattern, preventing inadvertent delivery of an isomer with divergent reactivity.

CAS-Specific Traceability
Supporting evidence
Target CAS 1243420-78-1: typical purity >95%, CoA with HPLC, NMR, MS. Comparator CAS 1243404-43-4: NLT 98% purity, documented analytical package.
Ensures regioisomeric integrity at procurement
Review vendor CoA for actual batch purity and identity confirmation.
Quality Control Purity Certificate of Analysis Procurement

Recommended Procurement and Research Applications


Medicinal Chemistry: Crystalline N-Methyl Aniline Scaffold

When a medicinal chemistry program requires an N-methylaniline building block that can be accurately weighed and dispensed as a crystalline solid at room temperature, 2-cyclopropoxy-5-ethyl-N-methylaniline (mp 34–38 °C) offers a tangible handling advantage over liquid or amorphous analogs. The solid-state form reduces hygroscopicity and improves weighing accuracy for structure–activity relationship (SAR) studies. N-Methylation further eliminates the hydrogen-bond donor capacity of the aniline nitrogen, increasing predicted passive permeability in cellular assays [1].

CYP Probe: Non-Fragmenting Cyclopropoxy Alternative

For laboratories studying CYP-catalyzed N-dealkylation mechanisms, the target compound provides a structurally distinct scaffold where the cyclopropane ring is attached via an ether linkage rather than directly to the nitrogen. Based on class-level metabolic data, N-cyclopropyl-N-methylaniline undergoes CYP-mediated ring opening to cyclopropanone hydrate [2], whereas cyclopropoxy anilines are expected to resist ring fragmentation. The target compound thus serves as a negative control or alternative probe for distinguishing N-dealkylation from O-dealkylation pathways.

Ortho-Directed C–H Functionalization Intermediate

The 2-cyclopropoxy-5-ethyl substitution pattern positions the electron-donating cyclopropoxy group ortho to the N-methylamino directing group, creating a specific electronic environment for palladium-catalyzed C–H activation . The unique CAS number (1243420-78-1) ensures procurement of the correct regioisomer, preventing synthetic failures that would occur if the 5-cyclopropoxy-2-ethyl or 2-cyclopropoxy-6-ethyl isomer were inadvertently substituted.

Agrochemical Intermediate with Regioisomeric Integrity

Patents and agrochemical process chemistry often specify exact substitution patterns for active ingredient synthesis. The availability of 2-cyclopropoxy-5-ethyl-N-methylaniline with accompanying CoA documentation (HPLC purity, NMR confirmation) enables direct incorporation into patented synthetic sequences without additional regioisomeric verification steps, reducing process development timelines . The defined boiling point (242.8 °C at 760 mmHg) also provides a distillation-based purification endpoint.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Solid-state handling and H-bond donor profile
Confirm crystalline melting behavior and N-methylation by NMR
CYP metabolism probe
Cyclopropoxy vs. N-cyclopropyl substitution
Validate CYP incubation metabolite profile; compare to N-cyclopropyl analog
Ortho-directed C–H functionalization
Regioisomeric substitution pattern
Confirm 2-cyclopropoxy-5-ethyl identity by CoA and NMR before use in cross-coupling
Agrochemical intermediate synthesis
CAS-specific regioisomeric integrity and distillation endpoint
Verify CoA documentation and boiling point consistency for distillation purification
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